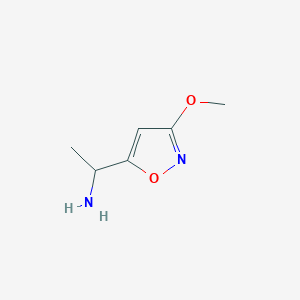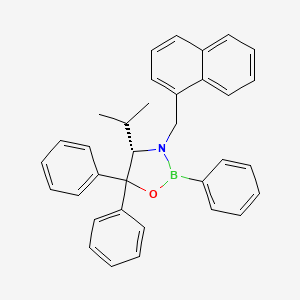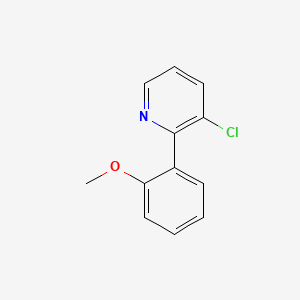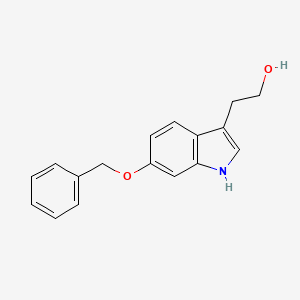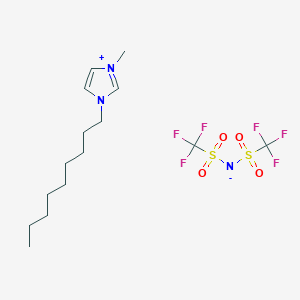
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) is an ionic liquid (IL) composed of a cationic 1-methyl-3-nonylimidazolium and an anionic bis(trifluoromethylsulfonyl)imide. It is a colorless, odorless liquid with a melting point of -4 °C and boiling point of 128 °C. This IL has a wide range of applications in various scientific fields such as organic synthesis, electrochemistry, catalysis, and biochemistry.
Applications De Recherche Scientifique
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has a wide range of applications in various scientific fields. It is used as a solvent in organic synthesis, electrochemistry, catalysis, and biochemistry. It has also been used in the synthesis of organic compounds, such as carboxylic acids and amines. Furthermore, it has been used as an electrolyte in electrochemical applications, such as electrochemical oxidation of organic compounds and electrochemical sensing of biomolecules.
Mécanisme D'action
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) is an ionic liquid and its mechanism of action is based on the interactions between the cationic 1-methyl-3-nonylimidazolium and the anionic bis(trifluoromethylsulfonyl)imide. The cationic 1-methyl-3-nonylimidazolium interacts with the anionic bis(trifluoromethylsulfonyl)imide to form an ionic pair, which is responsible for its unique properties.
Biochemical and Physiological Effects
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has been shown to have several biochemical and physiological effects. It has been found to be a good solvent for a variety of organic compounds, and it has been used in the synthesis of carboxylic acids and amines. It has also been used as an electrolyte in electrochemical applications, such as electrochemical oxidation of organic compounds and electrochemical sensing of biomolecules. Furthermore, it has been found to have anti-inflammatory and anti-bacterial properties, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has several advantages for use in lab experiments. It has a low melting point, which makes it easy to handle and use in experiments. It is also non-flammable, non-toxic, and non-volatile, which makes it safe to use in laboratory settings. Additionally, it is a good solvent for a variety of organic compounds, making it useful in a variety of experiments. However, it also has several limitations. It is not very soluble in water, which limits its use in aqueous solutions. Additionally, it is not very stable in air, so it must be stored in airtight containers.
Orientations Futures
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has a wide range of potential applications in various scientific fields. Future research should focus on exploring its potential applications in organic synthesis, electrochemistry, catalysis, and biochemistry. Additionally, further research should be conducted to investigate its anti-inflammatory and anti-bacterial properties, as well as its potential applications in the treatment of certain diseases. Finally, research should be conducted to explore the potential of using this 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide; 99% in the development of new materials, such as nanomaterials and polymers.
Méthodes De Synthèse
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) can be synthesized by the reaction of 1-methyl-3-nonylimidazolium chloride (1) and bis(trifluoromethylsulfonyl)imide (2) in a suitable solvent, such as dimethylformamide (DMF). The reaction is carried out at room temperature and the product is then purified by recrystallization from ethyl acetate.
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-nonylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h11-13H,3-10H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYRAHOVOMURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)
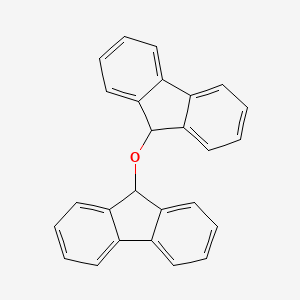
![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)

